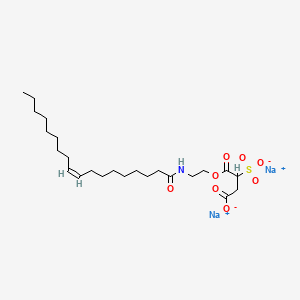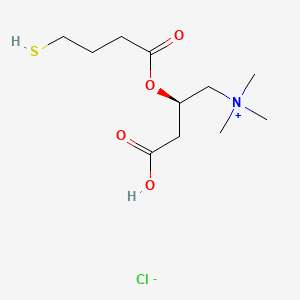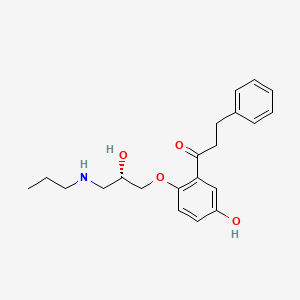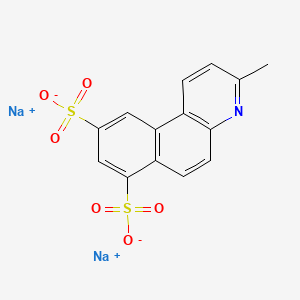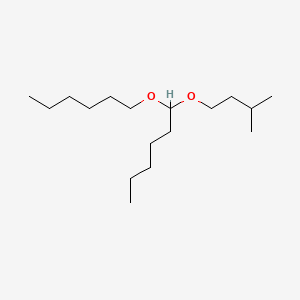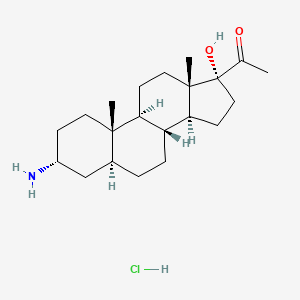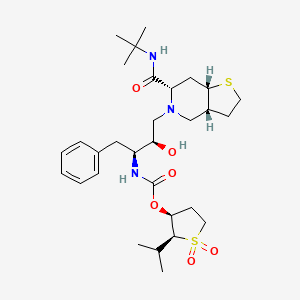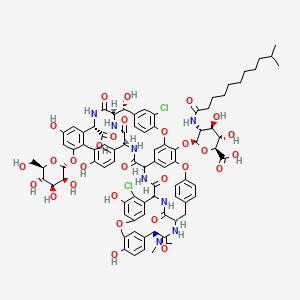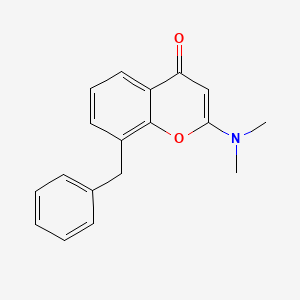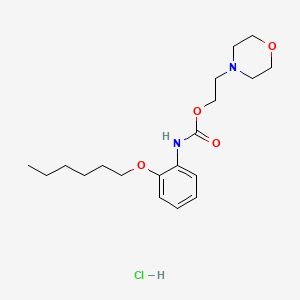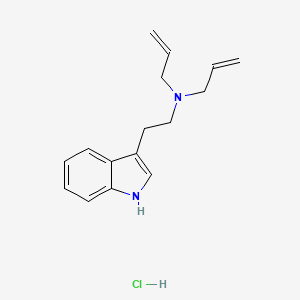
N,N-Diallyltryptamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diallyltryptamine hydrochloride: is a synthetic tryptamine derivative that has been identified as a new psychoactive substance. It is known for its weak psychoactive properties and has been used as an intermediate in the preparation of radiolabeled diethyltryptamine . This compound belongs to the tryptamine family, which is known for its various psychoactive effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N,N-Diallyltryptamine hydrochloride typically involves the substitution reaction of tryptamine derivatives. One method involves using 5-methoxytryptamine as the starting material, with dimethylformamide (DMF) as the solvent. The substitution reaction is carried out under the presence of an organic amine solid-carried catalyst and propenyl chloride. The product is then salified with hydrochloric acid to obtain this compound .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The use of organic amine solid-carried catalysts helps in improving the reaction process and reducing post-reaction treatment complexities. This method is suitable for large-scale production due to its efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diallyltryptamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Propenyl chloride is used in the substitution reaction to introduce allyl groups into the tryptamine structure.
Major Products Formed:
Aplicaciones Científicas De Investigación
N,N-Diallyltryptamine hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N-Diallyltryptamine hydrochloride involves its interaction with serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to changes in sensory perception, mood, and thought processes. The compound’s effects are mediated through the activation of specific molecular targets and pathways involved in serotonin signaling .
Comparación Con Compuestos Similares
N,N-Diallyltryptamine hydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyltryptamine (DMT): Known for its potent psychoactive effects and use in traditional rituals.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A synthetic tryptamine with rapid onset and short duration of effects.
5-Methoxy-N,N-Diallyltryptamine (5-MeO-DALT): Another synthetic tryptamine with similar psychoactive properties.
Uniqueness: this compound is unique due to its weak psychoactive properties compared to other tryptamines. This makes it a valuable compound for research purposes, as it allows for the study of tryptamine effects without the intense psychoactive experiences associated with other compounds .
Propiedades
Número CAS |
109841-72-7 |
|---|---|
Fórmula molecular |
C16H21ClN2 |
Peso molecular |
276.80 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h3-8,13,17H,1-2,9-12H2;1H |
Clave InChI |
DCMIDDYVTZZZSF-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CCC1=CNC2=CC=CC=C21)CC=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


